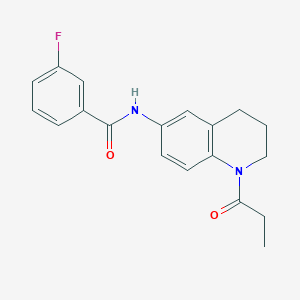

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Descripción

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a fluorine atom at the 3-position. The tetrahydroquinoline moiety is modified at the 1-position with a propanoyl group (CH2CH2C=O) and linked via an amide bond to the benzamide nitrogen (Figure 1). Its synthesis likely involves coupling reactions between substituted benzoyl chlorides and modified tetrahydroquinoline amines, a common strategy for analogous compounds .

Propiedades

IUPAC Name |

3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTMXVSDPLCSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form propanoylbenzene.

Quinoline Formation: The tetrahydroquinoline moiety can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Amide Bond Formation: The final step involves coupling the fluoro-substituted benzoyl chloride with the tetrahydroquinoline derivative to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of various substituted benzamides

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: The compound serves as a valuable precursor for synthesizing more complex molecules. Its functional groups allow for various chemical transformations such as oxidation and substitution reactions.

Biology

- Ligand in Receptor Binding Studies: Research indicates that this compound may act as a ligand in studies involving receptor binding, potentially influencing cellular signaling pathways.

Medicine

- Therapeutic Properties: Investigations have focused on its antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit certain bacterial strains and exhibit cytotoxic effects against cancer cell lines .

Industry

- Development of Novel Materials: The compound is explored for applications in creating new materials and chemical processes, enhancing efficiency in various industrial applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential as an antibiotic agent.

Anticancer Studies

In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction mediated by reactive oxygen species generation .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown favorable bioavailability for related compounds. For instance, similar tetrahydroquinoline derivatives exhibited oral bioavailability ranging from 30% to 50% in animal models. This suggests that 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may also possess viable pharmacokinetic properties for therapeutic use.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the propanoyl-tetrahydroquinoline moiety can modulate the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key comparisons are outlined below:

Substituent Modifications on the Benzamide Core

- 3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide (): Substituent: Chlorine at the benzamide 3-position vs. fluorine in the target compound. Impact: Chlorine’s larger atomic radius and higher lipophilicity (ClogP ≈ 4.2 vs. F ≈ 3.8) may enhance membrane permeability but reduce solubility.

- N-(1-Benzyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Trifluoromethyl)Benzamide (): Substituent: Trifluoromethyl (CF3) at the benzamide 2-position vs. fluorine at 3-position. Impact: The CF3 group increases steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets. Tetrahydroquinoline Modification: A benzyl group at 1-position and ketone at 2-position could reduce conformational flexibility compared to the propanoyl group .

Modifications on the Tetrahydroquinoline Moiety

- Comparison: The target compound’s propanoyl group is neutral and less polar, favoring passive diffusion .

- 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide (): Substituent: Bromine and sulfonamide groups replace the benzamide core. Impact: Sulfonamides often exhibit higher acidity (pKa ≈ 10) and hydrogen-bonding capacity, which may influence protein interactions .

Polymorphism and Solid-State Properties

highlights that fluorinated benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, can exhibit polymorphism. Simulated powder XRD data revealed two distinct crystalline forms with differing thermal stabilities (ΔHfusion: Form I = 28.5 kJ/mol, Form II = 26.1 kJ/mol). This suggests that the target compound may also exist in multiple polymorphs, impacting formulation stability and dissolution rates .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity (χ = 4.0) at the benzamide 3-position may stabilize the amide bond via resonance, reducing hydrolysis susceptibility compared to chloro analogs .

- Thermal Stability : Polymorphic forms of related benzamides () show that Form I (higher ΔHfusion) is more thermodynamically stable, guiding formulation strategies for the target compound .

- Database Resources : The Cambridge Structural Database () contains over 500,000 entries, suggesting structural data for analogs could be mined for SAR studies .

Actividad Biológica

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H19FN2O2

- Molecular Weight : 326.37 g/mol

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a fluorine atom and a propanoyl group enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions that may be beneficial in treating various diseases.

- Receptor Modulation : It interacts with specific receptors in the body, potentially modulating their activity. This can result in therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM in MDA-MB-231 cell lines .

- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases .

- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells against oxidative damage induced by hydrogen peroxide. This was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.